molecular formula C22H15ClFN3O4S B2412146 Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-39-5

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2412146
CAS No.: 851950-39-5
M. Wt: 471.89
InChI Key: MIIGXSPIKJJDHF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in complex organic synthesis processes, contributing to the creation of various heterocyclic compounds. For instance, derivatives of thienoquinolines, such as Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, are synthesized through hydrolysis, acetylation, and subsequent reactions leading to pyrimidine derivatives, showcasing the compound's role in generating novel heterocyclic compounds with potential pharmacological applications (Awad, Abdel-rahman, & Bakhite, 1991).

Pharmacological Potential

The compound's derivatives, specifically pyrazolo[3,4-c]pyridazine derivatives, have been synthesized and assessed for their effects on the central nervous system, hinting at the compound's significance in exploring new pharmacologically active substances (Zabska et al., 1998).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, serves as a precursor for synthesizing new heterocycles with significant anticancer activity against specific human cancer cell lines, illustrating the potential of such compounds in cancer research and therapy development (Abdel-Motaal, Alanzy, & Asem, 2020).

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGXSPIKJJDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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